(3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol
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Overview
Description
(3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its octahydroisoindole structure, which includes a hydroxyl group at the 5-position. The stereochemistry of the compound is defined by the (3aR,7aS) configuration, indicating the specific three-dimensional arrangement of atoms in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol typically involves the reduction of corresponding ketones or the cyclization of appropriate precursors. One common method includes the reduction of 5-hydroxy-1H-isoindole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . Another approach involves the cyclization of amino alcohols in the presence of acid catalysts to form the desired isoindole ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the compound, making it suitable for pharmaceutical applications. The process typically involves the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 5-keto-octahydro-1H-isoindole.
Reduction: Formation of fully saturated octahydro-1H-isoindole derivatives.
Substitution: Formation of 5-chloro or 5-bromo-octahydro-1H-isoindole.
Scientific Research Applications
(3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 5-position plays a crucial role in binding to active sites, influencing the compound’s biological activity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole: Similar structure with a Boc-protected hydroxyl group.
(3aR,7aS)-rel-2-Boc-5-oxo-octahydro-2H-isoindole: Contains a ketone group instead of a hydroxyl group.
tert-Butyl (3aR,7aS)-4-oxooctahydro-2H-isoindole-2-carboxylate: Features a carboxylate ester group.
Uniqueness
(3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol is unique due to its specific stereochemistry and the presence of a free hydroxyl group at the 5-position. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOLLBMYIRHSRA-KVARREAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2CC1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]2[C@H]1CNC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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